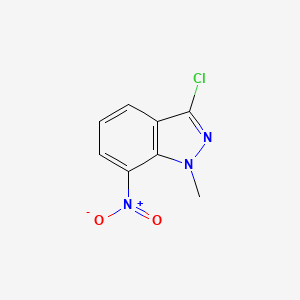

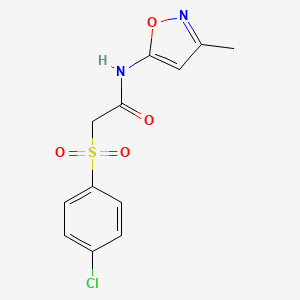

1-((3-chlorobenzyl)oxy)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((3-chlorobenzyl)oxy)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a chlorinated pyridinecarboxamide derivative. These types of compounds are known for their diverse biological activities and are often studied for their potential pharmaceutical applications. The compound is structurally related to various N-(chlorophenyl)pyridinecarboxamides, which have been synthesized and characterized in recent studies .

Synthesis Analysis

The synthesis of chlorinated pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes. A study reported a 3 × 3 isomer grid of nine N-(chlorophenyl)pyridinecarboxamides, which could be structurally related to the compound . The synthesis process is likely to involve careful selection of starting materials and reaction conditions to achieve the desired chlorination pattern and molecular structure.

Molecular Structure Analysis

The molecular structure of chlorinated pyridinecarboxamides has been extensively studied using single crystal X-ray diffraction. These studies reveal that the molecular planarity and the presence of intramolecular hydrogen bonding can significantly influence the stability and conformation of the molecules . The compound of interest would likely exhibit similar structural features, with potential intramolecular hydrogen bonds influencing its overall conformation.

Chemical Reactions Analysis

Chlorinated pyridinecarboxamides can undergo various chemical reactions, including cyclization and interaction with different reagents to form a variety of derivatives. For instance, the reaction of N-(4-chlorophenyl)-β-alanine with piperidine led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which could further react to form different heterocyclic compounds . The compound may also be reactive towards nucleophiles or electrophiles, leading to the formation of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridinecarboxamides are influenced by their molecular symmetry and lattice energy, as per Carnelley’s rule. The melting temperatures of these compounds can be predicted from a linear regression of these two variables . Additionally, the electronic properties, such as excitation energies, oscillator strengths, and dipole moments, can be computed using DFT calculations, providing insights into the reactivity and stability of the compound . The compound's NLO properties could also be of interest for materials science applications .

Applications De Recherche Scientifique

Spectroscopic Investigation and Conformational Studies

Spectroscopic techniques have been employed to investigate the structural and electronic properties of dihydropyridine derivatives. A study by Fischer, Fleckenstein, and Hönes (1988) on dihydronicotinamides, which share a core structure with the compound , emphasizes the significance of absorption and fluorescence spectroscopy in understanding the effective conjugation and conformation within such molecules. This research provides foundational knowledge on the interaction between dihydropyridine and carboxamide π-systems, essential for designing compounds with specific electronic and photophysical properties (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Biological Evaluation

The synthesis of new dihydropyridine derivatives and their biological evaluation highlight the chemical versatility and potential therapeutic applications of these compounds. Ghorbani-Vaghei et al. (2016) demonstrated the synthesis of substituted 1,4-dihydropyridines with antibacterial and antioxidant functions, suggesting the utility of these derivatives in developing novel antimicrobial and antioxidative agents. This research underscores the importance of dihydropyridine cores in medicinal chemistry, offering a pathway to new treatments (Ghorbani-Vaghei et al., 2016).

Electronic Properties and Interaction Landscapes

Investigating the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides reveals the compound's potential in material science and electronic applications. Gallagher et al. (2022) explored the physicochemical characteristics and crystal structures of a series of these compounds, providing insights into their hydrogen bonding modes and molecular planarity. Such studies are crucial for the development of materials with specific electronic properties, opening avenues for their use in electronic devices and sensors (Gallagher et al., 2022).

Anticonvulsant Applications

Research on anticonvulsant enaminones related to the dihydropyridine structure offers insights into the therapeutic potential of these compounds in treating neurological disorders. The crystal structures and hydrogen bonding in anticonvulsant enaminones, as studied by Kubicki, Bassyouni, and Codding (2000), highlight the importance of molecular conformation in their biological activity, suggesting that similar dihydropyridine derivatives could be explored for anticonvulsant applications (Kubicki, Bassyouni, & Codding, 2000).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)26-12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOQURXUDGDWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-chlorobenzyl)oxy)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

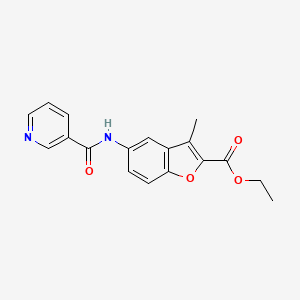

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

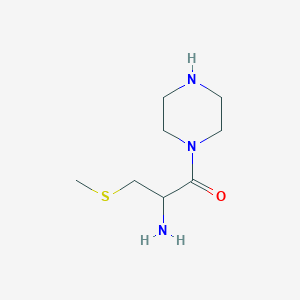

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)